molecular formula C14H17N3O2S B473562 N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide CAS No. 713092-32-1

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B473562
CAS No.: 713092-32-1
M. Wt: 291.37g/mol
InChI Key: XCSWUYRIWXKVHP-UHFFFAOYSA-N
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Description

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate 4-methoxybenzylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole ring with 2-methylpropanoyl chloride to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced to form a thiadiazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxybenzyl derivative.

    Reduction: Formation of thiadiazoline derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer progression . The thiadiazole ring can interact with the active sites of these targets, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the methoxyphenyl group.

Properties

CAS No.

713092-32-1

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H17N3O2S/c1-9(2)13(18)15-14-17-16-12(20-14)8-10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18)

InChI Key

XCSWUYRIWXKVHP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

solubility

17.1 [ug/mL]

Origin of Product

United States

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